Dihydrodigoxin
Dihydrodigoxin
Dihydrodigoxin belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Dihydrodigoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrodigoxin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrodigoxin is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
5297-10-9
VCID:
VC21185104
InChI:
InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3
SMILES:
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
Molecular Formula:
C₄₁H₆₆O₁₄
Molecular Weight:
783 g/mol
Dihydrodigoxin
CAS No.: 5297-10-9
Cat. No.: VC21185104
Molecular Formula: C₄₁H₆₆O₁₄
Molecular Weight: 783 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydrodigoxin belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Dihydrodigoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrodigoxin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrodigoxin is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 5297-10-9 |
| Molecular Formula | C₄₁H₆₆O₁₄ |
| Molecular Weight | 783 g/mol |
| IUPAC Name | 4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
| Standard InChI | InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3 |
| Standard InChI Key | QYVJGQUFXQMOOE-UHFFFAOYSA-N |
| SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O |
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